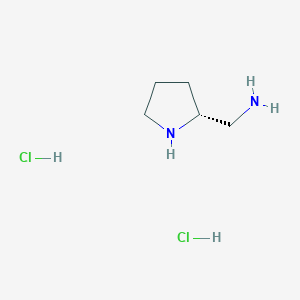![molecular formula C34H38F2N2O18 B176052 acétoxymethyl 2-[N-[2-(acétoxyméthoxy)-2-oxoéthyl]-2-[2-[2-[bis[2-(acétoxyméthoxy)-2-oxoéthyl]amino]-5-fluorophénoxy]éthoxy]-4-fluoroanilino]acétate CAS No. 128255-42-5](/img/structure/B176052.png)
acétoxymethyl 2-[N-[2-(acétoxyméthoxy)-2-oxoéthyl]-2-[2-[2-[bis[2-(acétoxyméthoxy)-2-oxoéthyl]amino]-5-fluorophénoxy]éthoxy]-4-fluoroanilino]acétate
Vue d'ensemble
Description
5 5'-DIFLUOR-BAPTA-AM, also known as 5 5'-DIFLUOR-BAPTA-AM, is a useful research compound. Its molecular formula is C34H38F2N2O18 and its molecular weight is 800.7 g/mol. The purity is usually 95%.
The exact mass of the compound acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5 5'-DIFLUOR-BAPTA-AM suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5 5'-DIFLUOR-BAPTA-AM including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chélation du calcium
Le 5,5’-Difluoro BAPTA-AM et ses dérivés sont couramment utilisés comme chélateurs du calcium . Ils sont utilisés pour former des tampons calciques avec des concentrations de calcium bien définies . En injectant ces chélateurs dans les cellules ou en incubant les cellules avec la forme ester AM des chélateurs, on peut contrôler la concentration cytosolique en calcium . C'est un moyen important d'étudier les rôles du calcium .
Contrôle de la concentration cytosolique en calcium
Le composé est utilisé pour contrôler la concentration cytosolique en calcium . Ceci est réalisé en injectant les chélateurs dans les cellules ou en incubant les cellules avec la forme ester AM des chélateurs . C'est une méthode cruciale pour étudier les rôles du calcium .
Étude du changement de pH intracellulaire
L'un des principaux avantages de ces chélateurs du calcium est leur relative insensibilité au changement de pH intracellulaire . Cela les rend particulièrement utiles dans les études où les changements de pH pourraient potentiellement affecter les résultats .
Libération rapide du calcium
Ces chélateurs sont connus pour leur libération rapide du calcium
Mécanisme D'action
Target of Action
The primary target of 5,5’-Difluoro BAPTA-AM is cytosolic free calcium (Ca2+) . The compound is a calcium chelator, meaning it binds to free calcium ions in the cytosol, effectively controlling their concentration . This makes it an important tool for studying the roles of calcium in cells .
Mode of Action
5,5’-Difluoro BAPTA-AM is a non-fluorescent Ca2+ indicator . It is introduced into cells as a membrane-permeant acetoxymethyl ester . Once inside the cell, it is converted into Difluoro BAPTA by cytoplasmic esterases . This compound then binds to free calcium ions, controlling their concentration within the cell .
Biochemical Pathways
The compound’s action affects several biochemical pathways. One significant pathway is the mTORC1-driven Mcl-1 translation pathway . 5,5’-Difluoro BAPTA-AM inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This leads to a rapid decline in MCL-1-protein levels, inducing apoptosis in certain cancer cell lines .
Pharmacokinetics
The pharmacokinetic properties of 5,5’-Difluoro BAPTA-AM are largely determined by its ability to permeate cell membranes . As an acetoxymethyl ester, it can be loaded into cells by incubation . Once inside the cell, it is converted into its active form by cytoplasmic esterases .
Result of Action
The action of 5,5’-Difluoro BAPTA-AM results in a number of molecular and cellular effects. It can inhibit the growth of pollen tubes . In cancer research, it has been found to induce apoptosis in hematological cancer cell lines that are highly sensitive to S63845, an MCL-1 antagonist .
Action Environment
The action of 5,5’-Difluoro BAPTA-AM can be influenced by various environmental factors. For example, the presence of other ions in the cell can affect its action. It has been shown to exhibit large 19F NMR chemical shifts upon chelating divalent cations .
Analyse Biochimique
Biochemical Properties
5,5’-Difluoro BAPTA-AM is a calcium chelator that interacts with calcium ions in cells . It provides an important means to study the roles of calcium in cells . The nature of these interactions is such that it allows for control of the cytosolic calcium concentrations when injected into or incubated with cells .
Cellular Effects
5,5’-Difluoro BAPTA-AM has significant effects on various types of cells and cellular processes. It influences cell function by controlling the cytosolic calcium concentrations . This control over calcium concentrations can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5,5’-Difluoro BAPTA-AM exerts its effects through binding interactions with calcium ions . This binding allows it to control the concentration of calcium in the cytosol, influencing enzyme activity and changes in gene expression .
Metabolic Pathways
5,5’-Difluoro BAPTA-AM is involved in the calcium signaling pathway. It interacts with calcium ions, affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38F2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-7-5-25(35)11-29(27)47-9-10-48-30-12-26(36)6-8-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXWTKAFGAXGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38F2N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401608 | |
| Record name | 5,5'-Difluoro-BAPTA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128255-42-5 | |
| Record name | 5,5'-Difluoro-BAPTA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 5,5′-difluoro-BAPTA-AM influence calcium signaling in zebrafish embryos?
A1: 5,5′-difluoro-BAPTA-AM is a cell-permeable calcium chelator. Once inside the cell, esterases cleave its acetoxymethyl ester groups, trapping the active 5,5′-difluoro-BAPTA form within the cytoplasm. [] This intracellular chelation effectively buffers calcium levels, preventing the sharp increases associated with calcium transients. Researchers observed that treating zebrafish embryos with 5,5′-difluoro-BAPTA-AM significantly slowed the characteristic apical-basolateral thinning of enveloping layer (EVL) cells during early development. [] This suggests that the calcium transients normally seen in these cells are necessary for this specific morphological change.
Q2: What evidence suggests that calcium transients are essential for EVL cell shape changes in zebrafish embryos?
A2: The research presents a compelling argument through the use of both 5,5′-difluoro-BAPTA-AM and A23187, a calcium ionophore. [] Here's a breakdown:
- 5,5′-difluoro-BAPTA-AM treatment: By chelating intracellular calcium and thus reducing the magnitude of calcium transients, researchers observed a significant slowing of EVL cell thinning. This suggests that calcium transients are necessary for the process to occur at a normal rate. []
- A23187 treatment: Conversely, treating embryos with A23187, which increases intracellular calcium levels, led to a significant acceleration of the EVL cell thinning process. [] This further supports the idea that calcium transients are not just associated with but are actually driving this morphological change.
Q3: Beyond direct manipulation of calcium, did the researchers explore other pathways potentially involved in EVL cell shape changes?
A3: Yes, the study also investigated the possible roles of the phosphoinositide and Wnt/Ca2+ signaling pathways. They used a combination of agonists and antagonists to assess their involvement: []
- Wnt-5A (agonist): Treatment with Wnt-5A, known to activate the Wnt/Ca2+ pathway, led to an increase in EVL-specific calcium transients and facilitated EVL cell thinning, mirroring the effects of A23187. [] This suggests a link between Wnt signaling, calcium transients, and EVL cell morphogenesis.
- 2-APB, Thapsigargin, U73122 (antagonists): Conversely, application of 2-APB (an IP3 receptor antagonist), thapsigargin (a SERCA pump inhibitor), and U73122 (a PLC inhibitor) all inhibited EVL cell shape changes. [] These findings point to a complex interplay between calcium signaling, phosphoinositide signaling, and potentially the Wnt pathway in regulating EVL development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene](/img/structure/B175991.png)




